1-butyl-1H-benzimidazole-2-sulfonic acid
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Description
1-Butyl-1H-benzimidazole-2-sulfonic acid is a compound that is structurally related to a class of molecules known as benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the provided abstracts do not directly discuss 1-butyl-1H-benzimidazole-2-sulfonic acid, they do provide insights into the chemistry of related benzimidazole compounds and their sulfonic acid derivatives.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been reported using silica-bonded propyl-S-sulfonic acid as a recyclable solid acid catalyst, which suggests that sulfonic acid derivatives can be used as catalysts in the synthesis of benzimidazole compounds . Additionally, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, has been synthesized and used as a catalyst for the synthesis of tetrahydropyridine, indicating that sulfonic acid functional groups can be incorporated into benzimidazole structures .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and is often characterized by extensive hydrogen-bonding and π-π interactions. For example, supramolecular assemblies of 2,2′-biimidazole with sulfonic acids have been studied, revealing three-dimensional network structures with significant interlayer interactions . These findings suggest that 1-butyl-1H-benzimidazole-2-sulfonic acid may also form similar supramolecular structures due to the presence of sulfonic acid groups capable of hydrogen bonding.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and functional groups. The presence of sulfonic acid groups, for example, can enhance the solubility of these compounds in water and may also impart acidic properties . The ability of benzimidazole derivatives to form stable ionic liquids suggests that they may have unique thermal and solvent properties, which could be relevant for 1-butyl-1H-benzimidazole-2-sulfonic acid as well .
Scientific Research Applications
Catalyst in Friedel-Crafts Sulfonylation
1-butyl-1H-benzimidazole-2-sulfonic acid has been utilized in the Friedel-Crafts sulfonylation reaction. This process involves the sulfonylation of benzene and substituted benzenes, demonstrating the compound's role as an effective Lewis acid catalyst in unconventional reaction media. The use of ionic liquids in this context enhances reactivity, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Tetrasubstituted Imidazoles
The compound aids in the green, efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process involves using benzil, an aromatic aldehyde, and a primary amine under solvent-free conditions, highlighting its role in promoting environmentally friendly chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Fabrication of Thiazolo Benzimidazole Derivatives
This compound has been used in synthesizing 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives. The process, catalyzed by magnetite-linked sulfonic acid, is notable for its high yield, adaptability, and environmental friendliness (Wu & Wang, 2014).
Selective Detection of Organic Sulfonic Acids and Metal Ions
1-butyl-1H-benzimidazole-2-sulfonic acid has been incorporated into compounds for the selective detection of organic sulfonic acids and metal ions. This application is significant in distinguishing these substances from carboxylic acids and has utility in various analytical chemistry contexts (Ghosh, Sen, & Patra, 2010).
Development of Proton Exchange Membranes
In the field of material science, this compound is key in creating novel proton exchange membranes. These membranes have applications in fuel cells, showcasing a balance of conductivity, permeability, and stability, crucial for energy conversion technologies (Lin et al., 2009).
Desulfurization of Diesel Fuel
The compound has been employed in the desulfurization of diesel fuel, highlighting its potential in environmental and chemical engineering applications. This process involves using it as a catalyst and extractant, demonstrating its effectiveness in removing sulfur compounds from diesel (Gao et al., 2010).
properties
IUPAC Name |
1-butylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKIQVCJSSRCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378265 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-benzimidazole-2-sulfonic acid | |
CAS RN |
300707-13-5 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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